REACTION_CXSMILES
|
S1CCCC1.[Cl:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1.[C:15]1([CH:21]=[N+]=[N-])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>ClCCl.C([O-])(=O)C.[Rh+2].C([O-])(=O)C>[Cl:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]2[CH:21]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[O:12]2)=[CH:9][CH:8]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
0.1 mmol
|
Type
|
reactant
|
Smiles
|
S1CCCC1
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=[N+]=[N-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.01 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Rh+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed over silica
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1OC1C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |